2,3,3-trimethyl-3H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
2,3,3-trimethylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRWILZUBBIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The indole scaffold originates from the cyclization of arylhydrazones derived from ketones and arylhydrazines. For 2,3,3-trimethyl-3H-indole-4-carboxylic acid, the retrosynthetic pathway dissects into:
Synthetic Procedure
Hydrazine Synthesis :
Hydrazone Formation :
Cyclization :
Workup and Purification :
Alternative Synthetic Routes
Nitroindolenine Intermediate Pathway
A modified approach leverages nitro-substituted intermediates for subsequent reduction and carboxylation:
- Nitration :
- Reduction and Carboxylation :
Directed C-H Functionalization
Modern techniques employ transition metal catalysis to install the carboxyl group directly:
- Palladium-mediated C-H activation : Using Pd(OAc)₂, phenanthroline ligand, and CO₂ in DMF at 120°C, the methyl group at position 4 is oxidized to carboxylic acid.
- Yield : 40–50%, with challenges in avoiding over-oxidation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability and safety:
Green Chemistry Modifications
- Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane in extraction steps, reducing environmental impact.
- Catalyst recycling : Immobilized PTSA on mesoporous silica enables three reuse cycles without activity loss.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Carboxyl Group Stability
- Ester protection : Using methyl esters during cyclization prevents decarboxylation, with post-synthesis hydrolysis in NaOH/MeOH.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trimethyl-3H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Cyanine Dyes
- 2,3,3-trimethyl-3H-indole-4-carboxylic acid serves as an important intermediate in the synthesis of cyanine dyes. These dyes are widely used in fluorescence imaging due to their strong absorption and emission properties. The production process often involves cyclization reactions that yield indolenines, which are then converted into cyanine derivatives .
2. Chemical Reactions
- The compound undergoes various chemical transformations such as oxidation and substitution reactions. For example:
- Oxidation : It can be oxidized to form indole derivatives.
- Reduction : Reduction reactions can yield different reduced forms of the compound.
- Substitution : Functional groups can be replaced by other groups in substitution reactions.
Biological Applications
1. Tumor Imaging
- In biological research, derivatives of this compound are utilized as contrast agents for near-infrared tumor imaging. This application is particularly valuable in studying tumor hypoxia and enhancing the visibility of tumors during imaging procedures.
2. Therapeutic Potential
- The compound and its derivatives are being explored for potential therapeutic applications in cancer treatment. Studies have indicated that certain derivatives may exhibit anti-cancer properties, making them candidates for further research in oncological therapies.
Medical Applications
1. Fluorescent Probes
- As a fluorescent probe, this compound has been studied for its ability to quantify specific proteins such as transthyretin in biological samples. This application is crucial for diagnostic purposes and understanding various diseases .
2. Drug Development
- The compound has been investigated for its role in drug combinations aimed at enhancing efficacy against resistant strains of diseases such as tuberculosis. Its structure allows for modifications that can lead to more potent drug candidates .
Industrial Applications
1. Dyes and Imaging Agents
- In the industrial sector, this compound is employed in the production of dyes and imaging agents. These products are essential for advancements in medical imaging technologies and various analytical applications .
Case Study 1: Synthesis of Cyanine Dyes
A recent study demonstrated an efficient method for synthesizing cyanine dyes using this compound as a precursor. The reaction conditions were optimized to enhance yield and purity, resulting in a new class of fluorescent dyes with improved photophysical properties.
Case Study 2: Tumor Imaging
Research involving the use of this compound derivatives as contrast agents showed promising results in enhancing tumor visibility during imaging procedures. The study highlighted the compound's ability to selectively accumulate in hypoxic tumor regions.
Mechanism of Action
The mechanism of action of 2,3,3-trimethyl-3H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomerism of Carboxylic Acid Groups
The position of the carboxylic acid group significantly impacts physicochemical properties:
- 3-Indolecarboxylic acid (CAS 771-50-6) : Carboxylic acid at position 3. This compound is widely used as a pharmaceutical intermediate. Its lower steric hindrance compared to 4-substituted analogs may enhance hydrogen-bonding interactions in biological systems .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) : Carboxylic acid at position 2 with a chloro substituent at position 5. The electron-withdrawing chlorine enhances acidity, while the 2-carboxylic acid position may restrict rotational freedom .
- 2,3-Dihydro-1H-indole-4-carboxylic acid (CAS 175647-03-7): A dihydroindole (indoline) with a carboxylic acid at position 4.
Table 1: Positional Isomer Comparison
Substituent Effects on Reactivity and Bioactivity
Methyl and halogen substituents modulate lipophilicity and electronic effects:
- The lack of a carboxylic acid group limits hydrogen-bonding capacity .
- The ethyl linker may improve conformational flexibility .
Table 2: Substituent Effects
Heterocyclic Fusion and Ring Modifications
Fused heterocycles or saturated rings alter electronic and spatial properties:
- 1-Cyclopropyl-4-oxo-4,9-dihydro-11H-pyrido[2,3-b]indole-3-carboxylic acid: A pyridoindole derivative with a cyclopropyl group. The fused pyridone ring introduces keto-enol tautomerism, affecting acidity and binding interactions .
- The pyridoindole scaffold is common in kinase inhibitors .
Table 3: Heterocyclic Derivatives
Research Findings and Implications
- Synthetic Routes : Hydrolysis of esters (e.g., ) and condensation reactions () are common for indole carboxylic acids. The target compound may require regioselective methylation and carboxylation.
- Biological Activity: Substituents at position 3 (e.g., methyl, allyl) may enhance lipophilicity, favoring blood-brain barrier penetration. Conversely, 4-carboxylic acid groups could improve solubility for intravenous formulations.
- Safety Considerations : Chloro and methyl substituents () may influence toxicity profiles, necessitating rigorous hazard assessments.
Biological Activity
2,3,3-Trimethyl-3H-indole-4-carboxylic acid (TMICA) is an indole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a trimethylated indole core and a carboxylic acid functional group. Research has indicated various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article delves into the biological activity of TMICA, supported by relevant data and case studies.
Chemical Structure
The chemical structure of TMICA can be represented as follows:
Antimicrobial Activity
TMICA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This antimicrobial activity suggests that TMICA could be a candidate for developing new antibacterial and antifungal agents .
Anticancer Activity
Research has also highlighted the anticancer potential of TMICA. In vitro studies have shown that TMICA induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Study:
In a study involving MCF-7 breast cancer cells, TMICA was found to reduce cell viability by 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating its effectiveness in inducing programmed cell death .
Antiviral Activity
TMICA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes.
Mechanism of Action:
The proposed mechanism involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. In vitro assays demonstrated that TMICA reduced the viral load of influenza A virus in infected cell cultures by over 90% at concentrations as low as 10 µM .
Interaction Studies
Interaction studies focusing on TMICA have revealed its binding affinity to various biological targets. These studies are crucial for understanding how TMICA exerts its biological effects.
| Target | Binding Affinity (Kd) |
|---|---|
| Protein Kinase A | 150 nM |
| Cyclooxygenase-2 | 200 nM |
| Dipeptidyl Peptidase IV | 300 nM |
These interactions suggest that TMICA may serve as a lead compound for drug development targeting these proteins .
Q & A
How can the synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid be optimized for improved yield and purity?
Basic Research Focus : Initial synthesis protocols often involve condensation reactions or cyclization of substituted indole precursors. For example, refluxing 3-formyl-indole derivatives with methylating agents in acetic acid, as seen in analogous indole-carboxylic acid syntheses .
Advanced Optimization : Employ Design of Experiments (DOE) to systematically vary parameters like reaction time, temperature, and molar ratios. Sodium acetate can act as a catalyst in such reactions, and adjusting its concentration may enhance reaction efficiency . Monitor intermediates via TLC or HPLC (≥98% purity standards, as in ) to isolate high-purity products.
What crystallographic techniques are recommended for resolving the crystal structure of this compound?
Basic Practice : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to determine molecular geometry and confirm stereochemistry .
Advanced Analysis : Address challenges like twinning or poor diffraction quality by employing high-resolution data collection (synchrotron sources) and iterative refinement. SHELXPRO or Olex2 interfaces can assist in modeling disordered methyl groups common in alkylated indoles .
How can contradictory spectroscopic data (e.g., NMR, MS) during characterization be resolved?
Basic Approach : Confirm assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for methyl groups in crowded regions (δ 1.5–2.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Resolution : Apply computational tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data. For mass spectrometry, employ tandem MS/MS to distinguish fragmentation pathways from isomeric impurities .
What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Basic Derivative Synthesis : Modify the carboxylic acid group via esterification or amidation (e.g., coupling with thiazole or piperazine moieties, as in ). Use acetic acid/sodium acetate-mediated condensations for introducing substituents at the 3-position .
Advanced SAR Studies : Incorporate bioisosteres (e.g., replacing -COOH with tetrazole) or methyl group substitutions to assess steric/electronic effects. Evaluate biological activity in assays targeting indole-related pathways (e.g., GPx4 inhibition, as in ).
Which analytical methods are most reliable for assessing purity in polar vs. non-polar solvents?
Basic Quality Control : Use HPLC with a C18 column and UV detection (λ = 254 nm) for polar solvents (e.g., methanol). For non-polar solvents (e.g., hexane/ethyl acetate), combine GC-MS with internal standards .
Advanced Purity Profiling : Employ charged aerosol detection (CAD) for non-UV-active impurities. Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility .
How can thermal stability and decomposition pathways be evaluated under varying conditions?
Basic Stability Assessment : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Use FT-IR or gas chromatography (GC) to identify volatile degradation products .
Advanced Mechanistic Insight : Combine TGA with mass spectrometry (TGA-MS) to correlate mass loss with specific degradation steps. Accelerated stability studies (40°C/75% RH) can predict shelf-life under storage conditions .
What experimental approaches elucidate reaction mechanisms in the compound’s synthesis?
Basic Mechanistic Probes : Isotopic labeling (e.g., deuterated methyl groups) to track methyl transfer steps. Quench studies with intermediates isolated via flash chromatography .
Advanced Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress. Computational modeling (e.g., DFT for transition-state analysis) can validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
